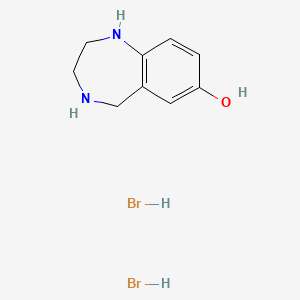

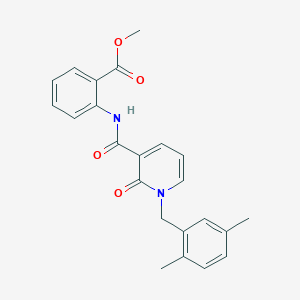

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

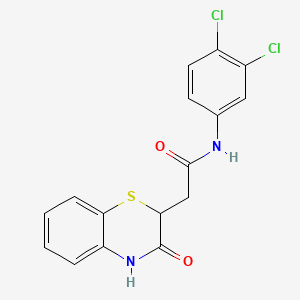

The compound "2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide" is a derivative of the benzodiazepine family, a class of psychoactive substances with various therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant effects. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and reactivity of closely related benzodiazepine derivatives.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves multi-component reactions, as seen in the five-component condensation reaction reported for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides . Additionally, cycloaddition reactions have been employed to synthesize tetrahydro-azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones from dihydro-1H-1,5-benzodiazepines . These methods highlight the versatility and complexity of synthesizing benzodiazepine derivatives.

Molecular Structure Analysis

The molecular structure of benzodiazepines can be significantly altered by substituents, as demonstrated by the synthesis of various substituted tetrahydro-1,5-benzodiazepinones . The introduction of bromine into the aromatic ring of these compounds can influence the orientation of entering groups during bromination reactions . Crystallography studies have also revealed how modifications in the benzodiazepine structure can lead to different molecular conformations and assembly modes in crystals .

Chemical Reactions Analysis

Benzodiazepine derivatives undergo a range of chemical reactions. For instance, bromination reactions have been used to introduce bromo-substituents into the aromatic ring of tetrahydro-1,5-benzodiazepin-2-ones . The reactivity of these compounds can also be influenced by the presence of different substituents, which can affect the orientation and outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are closely related to their molecular structure. Substituents can affect the compound's reactivity, as seen in the bromination of tetrahydro-1,5-benzodiazepin-2-ones . The crystal structures of these compounds can also vary, leading to different intermolecular interactions and properties . Although the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the general trends observed in related compounds can offer some insights.

Scientific Research Applications

Synthesis and Antibacterial Activity

- A study by Akbarzadeh et al. (2012) explored the synthesis of new derivatives of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide using a five-component condensation reaction. These compounds exhibited antibacterial activities, suggesting potential use in antimicrobial research (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).

Bromination and Chemical Properties

- Puodžiūnaitė et al. (2000) reported the bromination of the aromatic ring of tetrahydro-1,5-benzodiazepinones, a chemical reaction related to this compound, to produce novel mono- or dibromo-substituted derivatives. This study contributes to understanding the chemical properties and reactions of benzodiazepine derivatives (Puodžiūnaitė, Jančienė, Stumbrevičiūtė, & Kosychova, 2000).

Potential Psychotropic Activity

- Nawrocka et al. (1996) investigated derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one for their psychotropic activity. This research highlights the potential use of related benzodiazepine compounds in developing new psychotropic medications (Nawrocka, Rutkowska, Szeląg, Barczyńska, Kedzierska-Goździk, Blaszczyk, & Dziwiszek, 1996).

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2BrH/c12-8-1-2-9-7(5-8)6-10-3-4-11-9;;/h1-2,5,10-12H,3-4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIBLPHPDLUVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)O.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)

![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)